2-Bromo-4-(3-methoxyphenyl)-1-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(3-methoxyphenyl)-1-butene is an organic compound that belongs to the class of brominated alkenes. This compound is characterized by the presence of a bromine atom attached to the second carbon of a butene chain, with a methoxyphenyl group attached to the fourth carbon. The compound’s molecular formula is C11H13BrO, and it is often used in organic synthesis and various chemical reactions due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(3-methoxyphenyl)-1-butene typically involves the bromination of 4-(3-methoxyphenyl)-1-butene. This can be achieved through the addition of bromine (Br2) to the double bond of 4-(3-methoxyphenyl)-1-butene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the compound can lead to the formation of 4-(3-methoxyphenyl)-1-butene by removing the bromine atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of 4-(3-methoxyphenyl)-1-butanol or 4-(3-methoxyphenyl)-1-butylamine.
Oxidation: Formation of 2-bromo-4-(3-methoxyphenyl)-1,2-epoxybutane.
Reduction: Formation of 4-(3-methoxyphenyl)-1-butene.
Scientific Research Applications
2-Bromo-4-(3-methoxyphenyl)-1-butene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(3-methoxyphenyl)-1-butene involves its reactivity towards nucleophiles and electrophiles. The bromine atom serves as a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The methoxyphenyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
2-Bromo-4-(3-methoxyphenyl)thiophene: Similar structure but with a thiophene ring instead of a butene chain.
4-Bromo-3-methoxyphenol: Contains a bromine and methoxy group on a phenol ring.
2-Bromo-4-(3-methoxyphenyl)thiazole: Similar structure but with a thiazole ring.
Uniqueness: 2-Bromo-4-(3-methoxyphenyl)-1-butene is unique due to its combination of a brominated butene chain and a methoxyphenyl group. This structure imparts specific reactivity patterns and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility compared to similar compounds.
Properties
IUPAC Name |
1-(3-bromobut-3-enyl)-3-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-9(12)6-7-10-4-3-5-11(8-10)13-2/h3-5,8H,1,6-7H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAZESUVPHEJHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641184 |
Source
|
Record name | 1-(3-Bromobut-3-en-1-yl)-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104997-02-6 |
Source
|
Record name | 1-(3-Bromobut-3-en-1-yl)-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.